Galbacin (CAS 178740-32-4) is a highly purified 2,5-bis-aryl-3,4-dimethyltetrahydrofuran lignan, originally isolated from botanical sources such as Myristica fragrans. In commercial procurement and advanced chemoinformatics, it is primarily valued as a potent AMP-activated protein kinase (AMPK) activator and a structurally rigid scaffold for stereoselective synthesis [1]. Unlike crude botanical mixtures that contain confounding psychoactive or broadly toxic components, high-purity Galbacin offers a precise, quantifiable baseline for metabolic syndrome modeling, anti-inflammatory screening, and targeted molecular docking. Its specific stereochemistry dictates its receptor binding affinity and limits off-target cytotoxicity, making it an optimal precursor and reference standard in drug discovery pipelines.
Substituting pure Galbacin with crude Myristica fragrans extracts or closely related tetrahydrofuran lignans compromises assay integrity and reproducibility. Crude botanical extracts contain up to 8% myristicin, a known narcotic and hepatotoxin that induces confounding cellular stress and apoptosis in metabolic assays, rendering baseline kinase measurements inaccurate[1]. Furthermore, while analog lignans (such as talaumidin or machillin F) share the tetrahydrofuran core, they often exhibit broad-spectrum cytotoxicity across multiple human cell lines [2]. Galbacin’s lack of generalized cytotoxicity ensures that observed AMPK activation or receptor binding effects are not secondary to cell death, making it non-interchangeable for long-term in vitro cellular assays and precision synthesis.
In differentiated C2C12 skeletal muscle cells, isolated Galbacin at 5 µM provides targeted stimulation of the AMPK enzyme, a critical regulator of lipid and glucose homeostasis. When compared to the crude Myristica fragrans extract, which contains 4-8% myristicin (a compound known to cause severe cellular toxicity and apoptosis), pure Galbacin achieves kinase activation without confounding baseline toxicity [1]. This allows for precise quantification of energy metabolism pathways without the interference of non-specific cell death.
| Evidence Dimension | AMPK activation and cellular viability |
| Target Compound Data | Galbacin (5 µM) stimulates AMPK with high cell viability preserved |
| Comparator Or Baseline | Crude Myristica fragrans extract (contains 4-8% toxic myristicin) |
| Quantified Difference | Elimination of myristicin-induced toxicity while maintaining targeted AMPK phosphorylation |
| Conditions | Differentiated C2C12 muscle cell assays |
Procurement of pure Galbacin is essential for metabolic syndrome research where cell viability must be maintained to accurately measure downstream kinase signaling.
Galbacin demonstrates a highly selective cytotoxicity profile compared to structurally similar 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans. In comparative in vitro assays, the analogs (-)-talaumidin and (+)-machillin F significantly inhibited the growth of UACC-62 (melanoma) and TK-10 cell lines. In contrast, Galbacin remained inactive against UACC-62, indicating a lack of broad-spectrum apoptotic activity [1]. This structural differentiation—driven by specific methylenedioxy substitutions—prevents off-target cell death in non-oncological assays.
| Evidence Dimension | Growth inhibition of UACC-62 cell lines |
| Target Compound Data | Galbacin (Inactive / no significant inhibition) |
| Comparator Or Baseline | (-)-Talaumidin and (+)-Machillin F (Active / significant inhibition) |
| Quantified Difference | Complete absence of broad-spectrum cytotoxicity in UACC-62 for Galbacin |
| Conditions | In vitro human tumor cell line growth assays |
Buyers conducting long-term metabolic or anti-inflammatory studies should select Galbacin over other lignans to prevent confounding baseline cytotoxicity.
For industrial and advanced laboratory procurement, the synthetic processability of a compound is critical. (+)-Galbacin can be synthesized via a highly efficient, protection-free asymmetric route utilizing a boron-mediated syn-aldol reaction followed by a BF3-Et2O mediated Friedel-Crafts reaction, achieving a 36% overall yield across 7 steps [1]. In contrast, traditional lignan syntheses requiring multiple protection and deprotection steps typically suffer from severe material loss, often yielding under 15% overall.
| Evidence Dimension | Overall synthetic yield and step efficiency |
| Target Compound Data | 36% overall yield (7 steps, protection-free) |
| Comparator Or Baseline | Traditional multi-step protected lignan syntheses (<15% typical yield) |
| Quantified Difference | >2-fold increase in overall yield with eliminated protection/deprotection steps |
| Conditions | Boron-mediated syn-aldol and Friedel-Crafts arylation |
A high-yield, protection-free synthetic route ensures reliable commercial availability, batch-to-batch consistency, and lower procurement costs for scale-up.
In chemoinformatics screening for novel anti-tubercular agents targeting the Mycobacterium tuberculosis Heat Shock Protein (hspX), Galbacin demonstrated superior binding thermodynamics compared to common flavonoid benchmarks. Molecular docking analysis using AutoDock Vina revealed that Galbacin binds to the hspX receptor with an affinity of -7.3 kcal/mol [1]. This significantly outperforms standard comparative inhibitors such as Catechin (-6.8 kcal/mol) and Chelirubine (-6.3 kcal/mol), making it a high-priority candidate for downstream wet-lab validation.
| Evidence Dimension | Binding affinity (kcal/mol) to Mtb hspX protein |
| Target Compound Data | -7.3 kcal/mol |
| Comparator Or Baseline | Catechin (-6.8 kcal/mol) |
| Quantified Difference | 0.5 kcal/mol stronger binding affinity |
| Conditions | AutoDock Vina in silico molecular docking |
For computational chemists and drug discovery buyers, Galbacin provides a validated, high-affinity structural scaffold for developing targeted anti-tubercular therapeutics.
Due to its ability to stimulate AMPK in C2C12 cells without the broad-spectrum cytotoxicity or narcotic effects seen in crude extracts, Galbacin is the optimal reference standard for in vitro assays evaluating lipid and glucose homeostasis[1].
The established 7-step, protection-free synthetic route to Galbacin makes it an ideal target molecule or intermediate for laboratories developing novel Lewis base-catalyzed asymmetric sulfenylations or γ-butyrolactonization methodologies [2].
With a validated high binding affinity (-7.3 kcal/mol) to the M. tuberculosis hspX protein, Galbacin serves as a premium precursor and structural scaffold for synthesizing and screening next-generation anti-tubercular agents[3].